molecular formula C11H18N2S B13531386 n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine

n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine

Cat. No.: B13531386
M. Wt: 210.34 g/mol
InChI Key: WHVLFWJDDBVQRM-UHFFFAOYSA-N
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Description

n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine (CAS 1249635-58-2) is a high-purity chemical reagent with a molecular formula of C₁₁H₁₈N₂S and a molecular weight of 210.34 g/mol . This compound features a 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold, a structure recognized in medicinal chemistry for its relevance in drug discovery. The 2-aminothiazole scaffold is a fundamental component of several clinically applied drugs and is frequently investigated for its potential as a small molecule antitumor agent . Furthermore, derivatives based on the 4,5,6,7-tetrahydro-benzothiophene core have been identified as modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor considered a compelling drug target for the treatment of inflammatory, autoimmune diseases, and certain resistant cancer types . This compound is provided with a guaranteed purity of ≥98% . Researchers should handle this material with appropriate precautions as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C11H18N2S/c1-2-7-12-8-11-13-9-5-3-4-6-10(9)14-11/h12H,2-8H2,1H3

InChI Key

WHVLFWJDDBVQRM-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NC2=C(S1)CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone to form the tetrahydrobenzo[d]thiazole ring. This intermediate is then reacted with a suitable alkylating agent, such as 1-bromopropane, to introduce the propan-1-amine group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine .

Scientific Research Applications

N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Compounds for Comparison:

5-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Structure: Tetrahydrobenzo[d]thiazole core with a triazole-carboxylic acid substituent. Activity: Exhibited 62.25% growth inhibition (GP) against LOX IMVI melanoma cells . Key Difference: The triazole-carboxylic acid group introduces electron-withdrawing properties and hydrogen-bonding capacity, which may enhance interaction with cellular targets compared to the alkylamine group in the target compound.

n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)cyclopropanamine Structure: Cyclopropanamine substituent instead of propan-1-amine. Status: Discontinued (commercial availability ceased) .

1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine

  • Structure : Indazole core (instead of thiazole) with a propan-2-yl group.
  • Molecular Weight : 179.27 g/mol (vs. ~224 g/mol for the target compound) .
  • Key Difference : Replacement of thiazole with indazole alters electronic properties and binding affinity, highlighting the importance of the sulfur atom in thiazole-based compounds.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Biological Finding
Target Compound Tetrahydrobenzo[d]thiazole Propan-1-amine ~224 Antiproliferative potential (inferred)
5-Methyl-1-(tetrahydrobenzo[d]thiazol-2-yl)-triazole-carboxylic acid Tetrahydrobenzo[d]thiazole Triazole-carboxylic acid ~293 62.25% GP inhibition in LOX IMVI cells
n-((Tetrahydrobenzo[d]thiazol-2-yl)methyl)cyclopropanamine Tetrahydrobenzo[d]thiazole Cyclopropanamine ~210 Discontinued (synthesis/stability issues?)
1-(Propan-2-yl)-tetrahydroindazol-6-amine Indazole Propan-2-yl 179.27 Lower molecular weight; distinct target profile

Mechanistic Insights

  • Role of Substituents : The triazole-carboxylic acid derivative’s superior activity (62.25% GP inhibition) suggests that electron-withdrawing groups enhance anticancer efficacy, possibly by stabilizing interactions with enzymes or receptors involved in cancer cell proliferation . In contrast, the target compound’s propan-1-amine group may prioritize solubility or passive diffusion across cell membranes.
  • Impact of Core Heterocycle: The indazole analog’s lower molecular weight and altered structure (vs.

Challenges and Advantages

  • Target Compound Advantages :
    • The propan-1-amine chain offers flexibility and basicity, which may improve pharmacokinetic properties (e.g., oral bioavailability) compared to rigid cyclopropanamine analogs .
  • Limitations: Lack of direct activity data for the target compound necessitates extrapolation from structural analogs.

Biological Activity

N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine is a thiazole derivative with notable biological activities. Its unique structure combines a tetrahydrobenzo[d]thiazole moiety with a propan-1-amine group, making it a candidate for various therapeutic applications. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

  • Molecular Formula : C₁₁H₁₄N₂S
  • Molecular Weight : Approximately 198.30 g/mol
  • Structure : The compound features a five-membered thiazole ring fused to a benzene-like structure, which enhances its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Acylation of 2-Aminobenzothiazole : Using chloroacetyl chloride in a solvent like tetrahydrofuran to form an intermediate.
  • Reaction with Propan-1-amine : The intermediate is further reacted to yield the final product.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. This activity is attributed to the presence of the thiazole ring, which enhances interaction with biological targets.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the thiazole structure can significantly influence biological activity. For instance:

  • Electron-Withdrawing Groups : These groups at specific positions on the phenyl ring enhance antimalarial activity against Plasmodium falciparum .
  • Kinase Inhibition : Compounds derived from similar structures have demonstrated dual kinase inhibitory activity against CK2 and GSK3β, indicating potential for cancer therapy .

Antimalarial Activity

A study involving thiazole analogs revealed that certain modifications led to compounds with high potency against Plasmodium falciparum while maintaining low cytotoxicity in HepG2 cell lines. This suggests that this compound could be explored as a lead compound for antimalarial drug development .

Cancer Research

Inhibitory studies on Pin1 (a novel anticancer target) showed that thiazole derivatives could effectively inhibit this protein's activity. N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide was highlighted for its significant inhibitory effects . The SAR analysis indicated that structural modifications could enhance potency against cancer targets.

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amineStructureMethyl substitution increases lipophilicity
2-AminobenzothiazoleStructureBasic structure for synthesizing derivatives
Thieno[3,2-d]pyrimidin derivativesStructureKnown for anti-tubercular activity

This table illustrates how variations in structure can lead to diverse biological activities within thiazole-containing compounds.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine?

The synthesis of this compound requires precise control over reaction conditions, including temperature (e.g., 60–80°C for cyclization steps), solvent choice (e.g., DMF or ethanol for solubility and stability), and reaction time to maximize yield and purity . Cyclization of precursors like tetrahydrobenzo[d]thiazole derivatives with propan-1-amine-containing reagents under basic conditions (e.g., K₂CO₃) is a common strategy. Post-synthesis purification via column chromatography or recrystallization is critical to remove unreacted intermediates .

Q. How can researchers validate the structural integrity of this compound after synthesis?

Characterization should combine 1H/13C NMR (to confirm backbone connectivity and substituent positions), mass spectrometry (for molecular weight verification), and HPLC (to assess purity >95%) . X-ray crystallography may resolve ambiguities in stereochemistry or conformation, particularly for the tetrahydrobenzo[d]thiazole ring system .

Q. What preliminary assays are recommended to evaluate its pharmacological potential?

Start with in vitro assays targeting kinases or GPCRs, given the structural similarity of thiazole derivatives to known inhibitors . Use fluorescence polarization or ELISA-based screens to measure binding affinity. Parallel cytotoxicity assays (e.g., MTT on HEK-293 or HepG2 cells) can identify off-target effects .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s drug-likeness?

Employ SwissADME to predict oral bioavailability, metabolic stability, and passive permeability . Molecular dynamics simulations (e.g., GROMACS) can assess interactions with biological targets, such as kinase ATP-binding pockets. Pair these with docking studies (AutoDock Vina) to prioritize derivatives with improved binding energy .

Q. How should researchers address contradictory bioactivity data across studies?

Contradictions often arise from assay conditions (e.g., buffer pH, co-solvents) or impurity profiles. Replicate experiments using standardized protocols (e.g., IC50 determination via dose-response curves) and validate compound purity via LC-MS . Cross-reference structural analogs (e.g., 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives) to identify conserved activity trends .

Q. What experimental strategies elucidate the mechanism of action for this compound?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with putative targets . For intracellular targets, employ CRISPR-Cas9 knockouts or siRNA silencing in cellular models. Proteomics (e.g., phospho-antibody arrays) can map signaling pathway modulation .

Q. How can structure-activity relationship (SAR) studies enhance potency?

Modify the propan-1-amine chain (e.g., alkylation or introduction of fluorine) to improve metabolic stability. Test substitutions on the tetrahydrobenzo[d]thiazole ring (e.g., electron-withdrawing groups at C5) to enhance target affinity. Use parallel synthesis to generate a focused library and evaluate trends via multivariate analysis .

Methodological Challenges and Solutions

Q. How to mitigate instability of intermediates during synthesis?

The tetrahydrobenzo[d]thiazole core is prone to oxidation. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during reactions. Store intermediates at –20°C in anhydrous solvents (e.g., DCM) .

Q. What steps resolve low yield in the final cyclization step?

Optimize catalyst systems (e.g., switch from Pd(OAc)₂ to Buchwald-Hartwig catalysts) and solvent polarity (e.g., toluene → DMSO). Monitor reaction progress via TLC or inline FTIR to terminate at peak yield .

Q. How to ensure reproducibility in biological assays?

Standardize cell passage numbers, serum batches, and incubation times. Include positive controls (e.g., staurosporine for kinase assays) and validate results across multiple cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.